molecular formula C15H10BrNO5 B390576 4-Acetylphenyl 4-bromo-3-nitrobenzoate

4-Acetylphenyl 4-bromo-3-nitrobenzoate

Cat. No.: B390576
M. Wt: 364.15g/mol
InChI Key: AFTSPZMIPDFMFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetylphenyl 4-bromo-3-nitrobenzoate is a benzoate ester derivative featuring a bromo and nitro group at the 4- and 3-positions of the benzene ring, respectively, and an acetyl-substituted phenyl group as the ester moiety. This compound is structurally characterized by its electron-withdrawing substituents (bromo and nitro), which influence its reactivity and physical properties. It is primarily utilized in organic synthesis and pharmaceutical research, particularly in studies requiring precise stereochemical control, as evidenced by its use in X-ray crystallography for absolute configuration determination .

Properties

Molecular Formula

C15H10BrNO5

Molecular Weight

364.15g/mol

IUPAC Name

(4-acetylphenyl) 4-bromo-3-nitrobenzoate

InChI

InChI=1S/C15H10BrNO5/c1-9(18)10-2-5-12(6-3-10)22-15(19)11-4-7-13(16)14(8-11)17(20)21/h2-8H,1H3

InChI Key

AFTSPZMIPDFMFQ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-]

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The ester group varies from simple alkyl (methyl, tert-butyl) to substituted aryl (4-acetylphenyl, 3-nitrophenyl), altering steric and electronic properties.
  • Substituents on the benzoate ring (e.g., formyl in Methyl 4-formyl-3-nitrobenzoate) modulate reactivity toward nucleophilic or electrophilic attacks .

Physical and Chemical Properties

Property This compound Methyl 4-bromo-3-nitrobenzoate tert-Butyl 4-bromo-3-nitrobenzoate
Purity Not reported ≥97% (commercial grade) Not reported
Melting Point Not reported Not reported Not reported
Stability Likely stable due to aromatic nitro groups Stable Enhanced steric stability
Crystallography Confirmed via X-ray analysis Not reported Not reported

Notes:

  • Methyl 4-bromo-3-nitrobenzoate is commercially available with high purity, suggesting robust synthetic protocols .
  • The tert-butyl derivative’s bulky ester group may enhance solubility in non-polar solvents .

Reactivity:

  • Electrophilic Substitution : The nitro group deactivates the benzene ring, directing further substitutions to specific positions. Bromo groups facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Ester Hydrolysis : The 4-acetylphenyl ester may hydrolyze slower than methyl or tert-butyl esters due to steric hindrance and electronic effects .

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